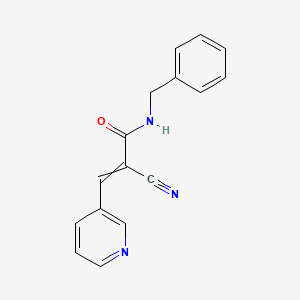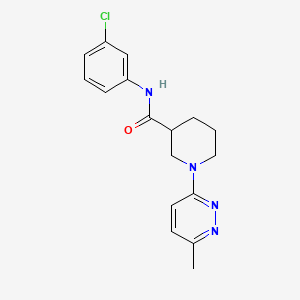![molecular formula C20H26N2O2 B2463906 N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide CAS No. 1436306-79-4](/img/structure/B2463906.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as sphingosine-1-phosphate (S1P) receptor modulators. S1P is a bioactive lipid that plays a crucial role in various physiological processes, including immune system regulation, vascular development, and neural function. BMS-986177 is a selective modulator of S1P receptor subtype 1 (S1P1), which is involved in the regulation of lymphocyte trafficking and immune function.
作用機序
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide is a selective modulator of S1P1 receptor, which is involved in the regulation of lymphocyte trafficking and immune function. S1P1 receptor is expressed on the surface of lymphocytes, and its activation by S1P leads to the retention of lymphocytes in lymphoid tissues. This compound binds to the S1P1 receptor and prevents the activation of lymphocytes, leading to their release from lymphoid tissues and migration to peripheral tissues. This mechanism of action is responsible for the anti-inflammatory and immunomodulatory effects of this compound.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are responsible for its therapeutic activity. It reduces the number of lymphocytes in lymphoid tissues, leading to their migration to peripheral tissues. This reduces inflammation and improves immune system function. This compound also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. This further reduces inflammation and improves immune system function. This compound has also been shown to improve vascular function and reduce blood pressure in preclinical studies.
実験室実験の利点と制限
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has several advantages for lab experiments. It is a selective modulator of S1P1 receptor, which makes it a useful tool for studying the role of S1P1 receptor in various physiological processes. It has been extensively studied in preclinical and clinical trials, which provides a wealth of information about its mechanism of action and therapeutic potential. This compound has also been shown to be safe and well-tolerated in humans, which makes it a promising candidate for further clinical development.
However, there are also some limitations to using this compound in lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. It is also a small molecule drug that may have off-target effects, which could complicate data interpretation. Furthermore, the therapeutic potential of this compound may be limited to specific diseases and conditions, which may restrict its use in certain lab experiments.
将来の方向性
There are several future directions for the development and use of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis, psoriasis, and inflammatory bowel disease. This compound has shown promising results in clinical trials for these diseases, and further research is needed to determine its long-term safety and efficacy. Another potential application is in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. This compound has been shown to improve vascular function and reduce blood pressure in preclinical studies, and further research is needed to determine its potential for clinical use. Finally, this compound may have applications in the field of neuroscience, as S1P1 receptor has been implicated in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is needed to determine the potential of this compound in these diseases.
合成法
The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the reaction of 4-tert-butylbenzyl bromide with sodium cyanide to form the cyano intermediate. This intermediate is then reacted with 6-oxaspiro[2.5]octane-1-carboxylic acid to form the amide intermediate. The final coupling reaction between the amide intermediate and 4-tert-butylphenylboronic acid is carried out using palladium-catalyzed cross-coupling reaction conditions. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various diseases. It has shown promising results in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to reduce inflammation and improve immune system function. In clinical trials, this compound has been found to be safe and well-tolerated in humans. It has also shown efficacy in reducing disease activity in patients with multiple sclerosis and psoriasis.
特性
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-6-oxaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)15-6-4-14(5-7-15)17(13-21)22-18(23)16-12-20(16)8-10-24-11-9-20/h4-7,16-17H,8-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZZHUHDNNJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

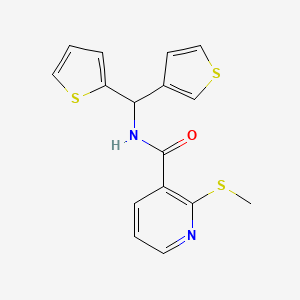

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)
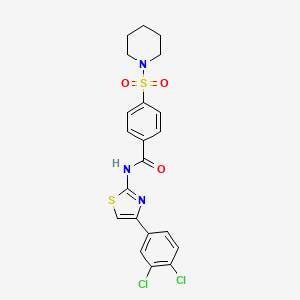
![8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)
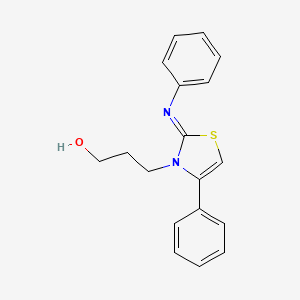

![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)
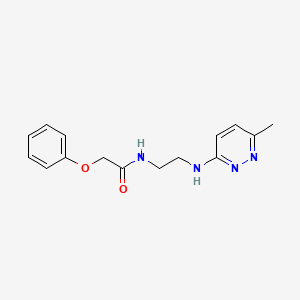
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)
![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)
